3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Overview
Description
3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a boronic acid derivative with a phenyl group and a propanoic acid moiety. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure makes it valuable in organic synthesis and research applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting phenylpropanoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative or reduction to yield the corresponding alcohol.
Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Sodium carbonate, potassium phosphate
Solvents: Toluene, water, ethanol
Major Products Formed:
Coupling Products: Biaryl compounds, vinyl boronic acids
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Mechanism of Action
Target of Action
The primary targets of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, also known as 2-(2-Carboxyethyl)phenylboronic acid, pinacol ester, are typically carbon-based molecules in organic synthesis reactions . This compound is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura reaction, the compound, being a boron-based reagent, transfers a nucleophilic organic group from boron to palladium . This process results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound plays a crucial role, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmacokinetics
It’s important to note that the compound is susceptible to hydrolysis, especially at physiological ph . This property could potentially affect its bioavailability in a biological context.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . In the context of the Suzuki–Miyaura reaction, this enables the coupling of chemically differentiated fragments .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound is generally stable but may undergo hydrolysis in a moist environment . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are primarily due to the boron atom’s ability to form stable complexes with organic substrates. For instance, in the presence of a palladium catalyst, this compound can participate in the borylation of benzylic C-H bonds, forming pinacol benzyl boronate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that the compound can affect the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, which in turn can alter cellular metabolic pathways . Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting cellular growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom within the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction is crucial for the compound’s role in catalysis and organic synthesis. For instance, the compound can act as a ligand in palladium-catalyzed coupling reactions, facilitating the formation of aryl boronates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be air-sensitive and hygroscopic, which can affect its long-term stability and reactivity . Studies have shown that the compound’s effectiveness in catalysis and biochemical reactions can diminish over time if not stored properly. Additionally, long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can influence metabolic flux and metabolite levels by participating in reactions such as hydroboration and borylation . These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s boron-containing structure allows it to interact with cellular membranes and proteins, facilitating its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness in catalysis and organic synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with specific interactions occurring in the cytoplasm, nucleus, or other organelles . These interactions are essential for the compound’s role in modulating cellular processes and biochemical reactions.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound's derivatives are explored for their potential therapeutic applications, such as in cancer treatment and as enzyme inhibitors. Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the propanoic acid moiety.
Benzeneboronic Acid: Similar boronic acid core but different substituents.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic acid core with a thiophene ring instead of a phenyl group.
Uniqueness: The presence of the propanoic acid group in 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid provides additional functionality and reactivity compared to similar compounds, making it more versatile in synthetic applications.
This comprehensive overview highlights the importance and versatility of this compound in various fields, from organic synthesis to potential therapeutic applications. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)9-10-13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYFZYJQALDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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